molecular formula C21H24Cl2N4O3 B1672477 Benzamide, 4-(((((((2S)-4-((3,4-dichlorophenyl)methyl)-2-morpholinyl)methyl)amino)carbonyl)amino)methyl)- CAS No. 408303-43-5

Benzamide, 4-(((((((2S)-4-((3,4-dichlorophenyl)methyl)-2-morpholinyl)methyl)amino)carbonyl)amino)methyl)-

Cat. No. B1672477
M. Wt: 451.3 g/mol
InChI Key: GPLUUMAKBFSDIE-KRWDZBQOSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable.



Chemical Reactions Analysis

This would involve a discussion of the chemical reactions that the compound undergoes, including the reaction conditions and products.



Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

Synthesis and Characterization

Benzamide derivatives have been extensively studied for their various applications in scientific research, particularly in the synthesis and characterization of new compounds. For instance, the synthesis and characterization of soluble polyimides from 2,5-bis(4-aminophenyl)-3,4-diphenylthiophene and aromatic tetracarboxylic dianhydrides have shown that these compounds are highly thermally stable and exhibit no appreciable decomposition up to 450°C in air and nitrogen atmospheres, highlighting their potential in creating durable materials (Imai, Maldar, & Kakimoto, 1984).

Anticonvulsant Activity

Research into the anticonvulsant activity of enaminones synthesized from cyclic beta-dicarbonyl precursors indicates that these compounds exhibit potent anticonvulsant activity with a remarkable lack of neurotoxicity, suggesting their potential as safer anticonvulsant drugs (Edafiogho, Hinko, Chang, Moore, Mulzac, Nicholson, & Scott, 1992).

Gastroprokinetic Activity

The synthesis and evaluation of 2-amino-N-[(4-benzyl-2-morpholinyl)methyl]benzamide derivatives have revealed that these compounds can act as selective and potent gastroprokinetic agents, with some showing activity comparable to that of the standard agent, metoclopramide. This points to their utility in addressing gastrointestinal motility disorders (Kato, Morie, Ohno, Yoshida, Yoshida, & Naruto, 1995).

Antibacterial Study

The preparation of 2-methyl-N-((4-methylpyridine-2-yl)carbamothiol)benzamide and its subsequent characterization and antibacterial study demonstrate the compound's potential as a rigid molecule due to internal hydrogen bonding, showing activity towards gram-positive and gram-negative bacteria, indicative of its promise as a novel antibacterial agent (Adam, Fatihah, Ameram, Subramaniam, & Mubarrakh, 2016).

Safety And Hazards

This would involve a discussion of the compound’s toxicity, flammability, and other hazards, as well as appropriate safety precautions.


Future Directions

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properties

IUPAC Name

4-[[[(2S)-4-[(3,4-dichlorophenyl)methyl]morpholin-2-yl]methylcarbamoylamino]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24Cl2N4O3/c22-18-6-3-15(9-19(18)23)12-27-7-8-30-17(13-27)11-26-21(29)25-10-14-1-4-16(5-2-14)20(24)28/h1-6,9,17H,7-8,10-13H2,(H2,24,28)(H2,25,26,29)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPLUUMAKBFSDIE-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CC2=CC(=C(C=C2)Cl)Cl)CNC(=O)NCC3=CC=C(C=C3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H](CN1CC2=CC(=C(C=C2)Cl)Cl)CNC(=O)NCC3=CC=C(C=C3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24Cl2N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzamide, 4-(((((((2S)-4-((3,4-dichlorophenyl)methyl)-2-morpholinyl)methyl)amino)carbonyl)amino)methyl)-

CAS RN

408303-43-5
Record name GW-766994
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0408303435
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GW-766994
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z6213K1TPE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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